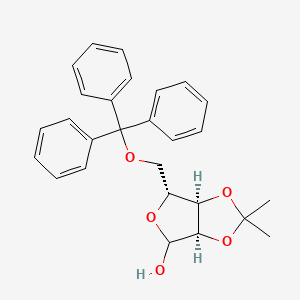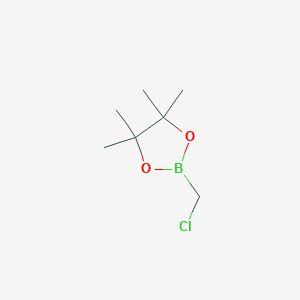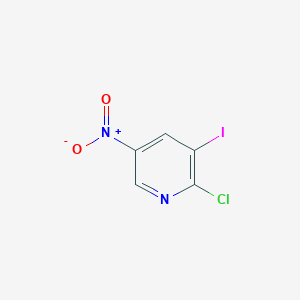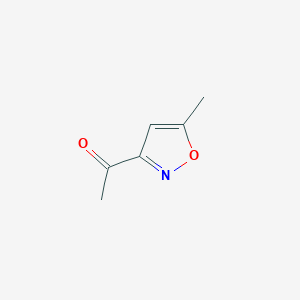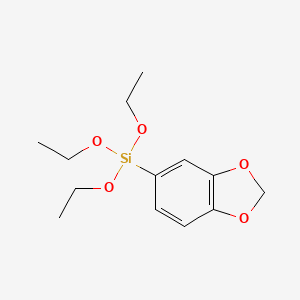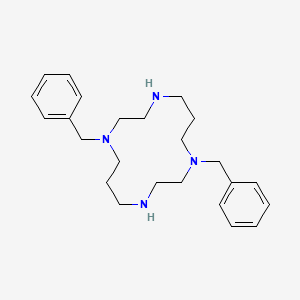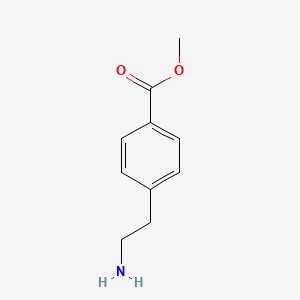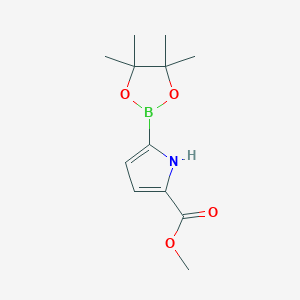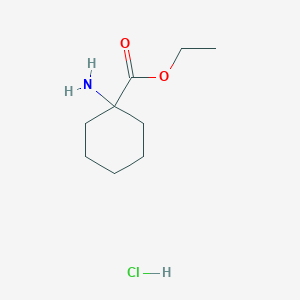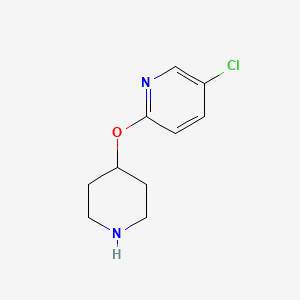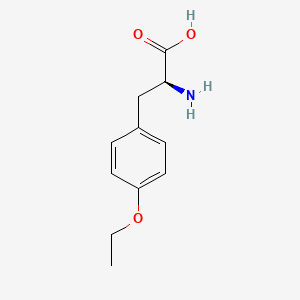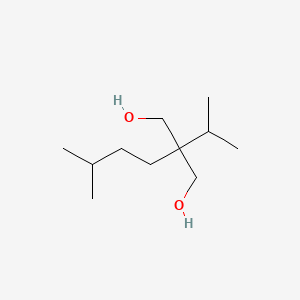
2-Isopentyl-2-isopropylpropane-1,3-diol
Übersicht
Beschreibung
2-Isopentyl-2-isopropylpropane-1,3-diol is a chemical compound with the molecular formula C11H24O2 . It has an average mass of 188.307 Da and a monoisotopic mass of 188.177628 Da .
Synthesis Analysis
The synthesis of 2-Isopentyl-2-isopropylpropane-1,3-diol involves several steps . The process begins with the reaction of iso-valderaldehyde with an aqueous solution of a hydroxide base (either sodium hydroxide (NaOH), potassium hydroxide (KOH), or a combination of both) and (m)ethanol to form (2Z)-2-isopropyl-5-methyl-2-hexenal . This compound is then reacted with a reducing system to form 2-isopropyl-5-methylhexanal . The next step involves reacting 2-isopropyl-5-methylhexanal with formaldehyde and an inorganic base to form 2-isopentyl-2-isopropylpropane-1,3-diol .Molecular Structure Analysis
The molecular structure of 2-Isopentyl-2-isopropylpropane-1,3-diol is represented by the formula C11H24O2 . This indicates that the compound consists of 11 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
2-Isopentyl-2-isopropylpropane-1,3-diol has a molecular weight of 188.31 . More detailed physical and chemical properties were not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 2-Isopentyl-2-isopropylpropane-1,3-diol has been involved in the synthesis and characterization of various compounds. For example, studies have explored its role in synthesizing 2-mercapto-2-thiono-1,3,2-dioxaphospholanes and dioxaphosphorinanes, highlighting its potential in creating volatile compounds with specific characteristics (Chauhan, Bhasin, Srivastava, & Mehrotra, 1983).
Industrial Applications
- This compound is also mentioned in the context of low molecular aliphatic diols with side alkyl groups, indicating its relevance in industrial applications, particularly in polymer synthesis (Liu Yi-jun, 2005).
Preparation Techniques
- Research has been conducted on the preparation of 2-Isopropyl-2-isopentyl-1,3-propyldiol using paraformaldehyde, exploring the effects of various factors like catalysts, temperature, and reaction time on productivity (Zhou Qi-long, 2013).
Downstream Processing in Bioproduction
- The compound has relevance in the downstream processing of biologically produced diols like 1,3-propanediol and 2,3-butanediol. This research indicates its significance in separation and purification processes in microbial production, impacting factors like yield, purity, and energy consumption (Xiu & Zeng, 2008).
Solvent Extraction Studies
- It has been studied in the context of solvent extraction, particularly in the extraction of boron. This research highlights its efficiency in solvent extraction from aqueous solutions and the recovery of boron complexes (Karakaplan, Tural, Tural, Turgut, & Hoşgören, 2004).
Analytical Methods in Catalysis
- The compound has been used in gas chromatography-mass spectrometry for determining internal donors in Zeigler-Natta catalysts, indicating its role in analytical methods and production quality control (Wen Qia, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-methylbutyl)-2-propan-2-ylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-9(2)5-6-11(7-12,8-13)10(3)4/h9-10,12-13H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHOZASFRNLRAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(CO)(CO)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471672 | |
| Record name | 2-(3-Methylbutyl)-2-(propan-2-yl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopentyl-2-isopropylpropane-1,3-diol | |
CAS RN |
129228-29-1 | |
| Record name | 2-(3-Methylbutyl)-2-(1-methylethyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129228-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methylbutyl)-2-(propan-2-yl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-2-(3-methylbutyl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



